avrD protein
CAS No.: 147953-40-0
Cat. No.: VC0234806
Molecular Formula: C14H18O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147953-40-0 |
|---|---|
| Molecular Formula | C14H18O3 |
| Molecular Weight | 0 |
Introduction
Definition and Classification of AvrD Protein
AvrD protein belongs to the broader category of avirulence (Avr) proteins produced by plant pathogens. These proteins are termed "avirulence" proteins because their presence renders a pathogen strain avirulent on resistant plant genotypes that possess corresponding resistance (R) genes . Fundamentally, avirulence proteins are effectors involved in pathogenicity that can trigger the plant immune system when recognized .
The AvrD protein specifically originates from Pseudomonas syringae pathovar tomato, a gram-negative bacterial plant pathogen that causes bacterial speck disease in tomato plants. As with other avirulence proteins, AvrD functions as a type III effector protein that is delivered into host plant cells during infection . Inside the host cell, these effectors manipulate host defense mechanisms and cellular metabolism to create favorable conditions for bacterial colonization and proliferation.
General Characteristics of Avirulence Proteins
Avirulence proteins like AvrD share several common characteristics:
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They are typically small proteins that are secreted by plant pathogens
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They function to subvert host cell biology upon infection
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They are recognized by host cell resistance proteins
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They are subject to high-speed diversifying selection, allowing pathogens to escape host recognition
Genetic Structure and Organization of AvrD
The avrD gene comprises the first open reading frame (ORF) in a putative operon consisting of at least five tandem ORFs . This operon structure suggests that avrD is co-regulated with several other genes, potentially forming a functional unit involved in pathogenicity or virulence.
The promoter region controlling the expression of the avrD operon has been localized to a 150-bp DNA fragment occurring 5' to the avrD gene . This regulatory region contains several important sequence elements that control its expression under different environmental conditions.
Promoter Structure and Regulatory Elements
Detailed analysis of the avrD promoter has revealed several key features:
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Two transcription initiation sites have been identified at positions 87 and 41 nucleotides upstream from the translational start site when bacteria are grown in minimal medium
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Only the -41 transcriptional start site is active in bacteria grown in soybean leaves
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A sigma 54 promoter consensus sequence (GG-10 bp-GC) is located 14 bp upstream of the -41 transcriptional start site
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Deletions into this region completely abolish promoter activity
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Two upstream elements important for expression have been identified through deletion and base substitution analyses
Table 1: Key Structural Elements of the avrD Promoter
| Element | Position | Sequence | Function |
|---|---|---|---|
| Transcription start site 1 | -87 nucleotides from translation start | Not specified in source | Active in minimal medium |
| Transcription start site 2 | -41 nucleotides from translation start | Not specified in source | Active in both minimal medium and in planta |
| Sigma 54 consensus | -55 nucleotides from translation start | GG-10 bp-GC | Required for promoter activity |
| Conserved consensus | Upstream of sigma 54 site | GGAACC-N15/16-CCAC | Present in multiple avirulence genes |
Regulation of AvrD Expression
The expression of avrD is tightly regulated and responds to multiple environmental cues, suggesting its importance in specific stages of the plant-pathogen interaction . Understanding these regulatory mechanisms provides insight into when and where the AvrD protein functions during infection.
Environmental and Nutritional Regulation
The avrD promoter exhibits interesting patterns of regulation in response to environmental conditions:
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Poor expression when bacteria are grown in complex culture media
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Activation during bacterial growth in plants
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Similar timing and level of induction in both compatible and incompatible plant-pathogen interactions
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Repression in minimal culture medium by:
This pattern of regulation suggests that AvrD production is specifically induced during the plant infection process, regardless of whether the interaction leads to disease or resistance.
Genetic Requirements for AvrD Expression
Expression from the avrD promoter requires several specific genetic factors:
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The sigma 54 cofactor (NtrA) - little expression was observed in an ntrA mutant strain
The hrp (hypersensitive response and pathogenicity) genes are essential for pathogenicity in P. syringae, controlling the expression of the type III secretion system and effector proteins. The requirement for these regulators indicates that avrD expression is coordinated with other virulence factors during infection.
Table 2: Factors Affecting avrD Expression
| Factor | Effect on Expression | Experimental Evidence |
|---|---|---|
| Complex media | Repression | Poor expression in complex culture media |
| Plant environment | Induction | Activated during growth in plants |
| Carbon sources (certain) | Repression | Reduced expression in minimal media with specific carbon sources |
| Nitrogen (high concentration) | Repression | Reduced expression in minimal media with high nitrogen |
| pH > 6.5 | Repression | Reduced expression in minimal media at higher pH |
| NtrA (sigma 54) | Required | Little expression in ntrA mutant |
| hrpS and hrpL | Required | Dependent on these hrp regulators |
Evolutionary Aspects of AvrD
Avirulence proteins, including AvrD, are subject to evolutionary pressures that drive their diversification and adaptation. This evolutionary process reflects the ongoing "arms race" between pathogens and their host plants.
Selective Pressures
Avr genes are subject to high-speed diversifying selection, which allows pathogens to diversify their effector repertoire and thus escape recognition by plant resistance mechanisms . This selective pressure arises from the dual roles of avirulence proteins:
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They contribute to pathogen virulence, providing a selective advantage for their maintenance
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They can trigger plant immunity when recognized, creating selective pressure for their modification or loss
Conservation of Regulatory Elements
Despite the diversifying selection on coding sequences, regulatory elements show conservation across different avirulence genes. Sequence comparison has revealed a conserved consensus sequence (GGAACC-N15/16-CCAC) in the promoters of nine different avirulence genes from P. syringae pathovars . This conservation suggests shared regulatory mechanisms that coordinate the expression of multiple virulence factors during infection.
Comparison with Other Avirulence Proteins
While AvrD represents one specific avirulence protein, the bacterial plant pathogen arsenal includes various other effectors with different mechanisms of action. For example, the AvrRpt2 effector from P. syringae functions as a cysteine protease that is autoprocessed inside the host cell and cleaves the Arabidopsis RIN4 protein .
Table 3: Comparison of Selected Avirulence Proteins from Pseudomonas syringae
| Avirulence Protein | Source | Function | Target in Plant | Plant R Protein |
|---|---|---|---|---|
| AvrD | P. syringae pv. tomato | Not specified in sources | Not specified in sources | Not specified in sources |
| AvrRpt2 | P. syringae | Cysteine protease | RIN4 protein | RPS2 |
| AvrRpm1 | P. syringae | Not specified in sources | RIN4 protein | RPM1 |
| AvrB | P. syringae | Not specified in sources | RIN4 protein | RPM1 |
Future Research Directions
Based on the current understanding of AvrD protein, several important areas for future research emerge:
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Determination of the specific biochemical function of AvrD in host cells
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Identification of the plant target(s) of AvrD
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Elucidation of the corresponding plant resistance protein that recognizes AvrD
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Structural characterization of the AvrD protein
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Investigation of the role of the other genes in the avrD operon
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Development of strategies to manipulate AvrD-based interactions for improved disease resistance
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